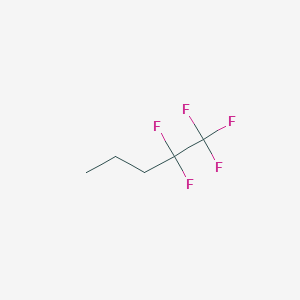

1,1,1,2,2-Pentafluoropentane

Description

Historical Context of Fluorinated Compounds in Chemical Research

The journey of organofluorine chemistry began before the isolation of elemental fluorine itself. nih.gov Early milestones include the first synthesis of an organofluorine compound by halogen exchange in 1862 and the preparation of methyl fluoride (B91410) in 1835. nih.gov A significant advancement came in 1898 with the synthesis of aromatic compounds featuring a fluorinated side chain. nih.gov

The 20th century saw rapid industrialization and a demand for novel materials, which spurred the exploration of organofluorine compounds. numberanalytics.com The inherent inertness and stability of these molecules made them prime candidates for various industrial uses. numberanalytics.com Key figures like Frédéric Swarts and Thomas Midgley Jr. were instrumental in the early development of this field. numberanalytics.com The first major industrial application emerged with the development of chlorofluorocarbons (CFCs), such as Freon (dichlorodifluoromethane), in the 1920s as refrigerants. nih.govnumberanalytics.com The field further expanded during World War II, driven by the need for large-scale production of fluorocarbons for projects like the Manhattan Project. nih.govlew.ro Post-war, these technologies found civilian applications, leading to the development of fluoroplastics and other partially-fluorinated polymers. nih.gov

Research Gaps and Objectives for 1,1,1,2,2-Pentafluoropentane Research

While significant research has been conducted on various HFCs, specific compounds like this compound present opportunities for further investigation. Research into isomers of pentafluoropropane, such as 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) and 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb), has explored their activation and conversion into hydrofluoroolefins (HFOs), which are next-generation refrigerants with lower global warming potential. researchgate.net Studies have also been conducted on the toxicological profiles of related compounds. nih.govecetoc.org

However, dedicated research focusing solely on the synthesis, detailed physicochemical properties, and specific applications of this compound appears to be less extensive. A study on 3-bromo-1,1,1,2,2-pentafluoropropane (B1265435) highlights the complexity of analyzing such molecules due to multiple conformers and dense spectra, suggesting that detailed characterization of even closely related compounds is a non-trivial task. tandfonline.commst.edu

Therefore, key research objectives for this compound should include:

Developing efficient and selective synthetic routes.

Comprehensive characterization of its physicochemical properties through advanced spectroscopic and computational methods.

Investigating its potential applications, for instance, as a solvent in specialized chemical reactions, as demonstrated by the use of related compounds in the synthesis of functionalized materials. techlinkcenter.org

Understanding its atmospheric chemistry and environmental impact to assess its viability as a sustainable chemical.

Addressing these research gaps will provide a more complete understanding of this specific HFC and its potential role in various scientific and industrial domains.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2-pentafluoropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F5/c1-2-3-4(6,7)5(8,9)10/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOAVUSWPXRQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)2(CH2)3H, C5H7F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of 1,1,1,2,2 Pentafluoropentane

Fundamental Reaction Pathways

The reactivity of 1,1,1,2,2-pentafluoropentane is governed by the strong carbon-fluorine bonds and the high degree of fluorination at one end of the molecule. These features influence its participation in common organic reactions.

Nucleophilic Substitution Reactions (SN2)

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. In the case of haloalkanes, these reactions can proceed via an SN1 or SN2 mechanism. organic-chemistry.orgyoutube.com An SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This backside attack results in an inversion of stereochemical configuration at the carbon center. organic-chemistry.orglibretexts.org

For this compound, several factors make SN2 reactions challenging. The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluoride (B91410) ion a very poor leaving group. cas.cn However, intramolecular SN2 reactions of alkyl fluorides have been achieved with O- and N-nucleophiles, suggesting that under the right conditions, C-F bonds can be cleaved via this mechanism. cas.cn

In this compound, the potential sites for nucleophilic attack are the carbons bearing fluorine atoms. The C1 carbon (CF3) is not a viable site for an SN2 reaction. The C2 carbon, bonded to two fluorine atoms, a CF3 group, and the rest of the alkyl chain, is severely sterically hindered. This steric bulk makes the backside attack required for an SN2 mechanism highly unfavorable. youtube.com Therefore, while theoretically possible, SN2 reactions on the fluorinated portion of this compound are expected to be extremely slow.

Free Radical Mechanisms

Free radical reactions proceed via intermediates with unpaired electrons and are typically initiated by heat or UV light. researchgate.net A common free radical reaction for alkanes is halogenation, which occurs in three main steps: initiation, propagation, and termination.

Initiation: UV light can cause the homolytic cleavage of a halogen molecule (e.g., Cl2) to form two highly reactive halogen radicals.

Propagation: The halogen radical abstracts a hydrogen atom from the alkane, creating an alkyl radical and a molecule of hydrogen halide. This alkyl radical then reacts with another halogen molecule to form the haloalkane product and regenerate the halogen radical, which continues the chain reaction.

Termination: The reaction stops when two radicals combine.

For this compound, a free radical reaction would likely involve the abstraction of a hydrogen atom from the C3, C4, or C5 positions of the pentyl chain, as the C-H bonds are significantly weaker than the C-F bonds. The resulting pentafluoropentyl radical would then propagate the chain. Studies on the radical-initiated reactions of alkanes with hexafluoropropene (B89477) demonstrate the synthesis of various polyfluoroalkylated alkanes, indicating that similar pathways are feasible for this compound. rsc.org

Carbon-Fluorine Bond Activation Studies

The activation of the exceptionally strong C-F bond is a significant challenge in synthetic chemistry. researchgate.net Research into this area is crucial for converting readily available hydrofluorocarbons (HFCs) into other valuable chemicals. Studies on analogous compounds, particularly the isomers of pentafluoropropane (HFC-245), provide significant insight into the potential pathways for C-F bond activation in this compound. nih.govbeilstein-journals.orgresearchgate.netfluoridealert.org

Hydrodefluorination Pathways

Hydrodefluorination (HDF) is a reaction that replaces a fluorine atom with a hydrogen atom. This transformation is a key step in the functionalization of fluorinated organic compounds. Research has shown that isomers of pentafluoropropane, including 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb), can undergo C-F bond activation and subsequent hydrodefluorination. nih.govbeilstein-journals.orgresearchgate.net

These reactions are often catalyzed by highly Lewis acidic species, such as aluminum chlorofluoride (ACF). nih.govresearchgate.net In these systems, the activation of secondary and tertiary C-F bonds requires a hydrogen source, like triethylsilane (Et3SiH). nih.govresearchgate.net The reaction proceeds through the activation of the C-F bond by the catalyst, followed by hydride transfer from the silane.

Table 1: Catalytic Hydrodefluorination of Pentafluoropropane Isomers with ACF Catalyst

| Substrate | H-Source | Product(s) | Observations | Reference |

|---|---|---|---|---|

| 1,1,1,3,3-Pentafluoropropane (B1194520) (HFC-245fa) | Et3SiH | Multiple HDF products | Activation of C-F bonds observed. | nih.gov, researchgate.net |

| 1,1,1,2,2-Pentafluoropropane (HFC-245cb) | Et3SiH | Multiple HDF products | C-F bond activation followed by hydrodefluorination. | nih.gov, researchgate.net |

| 1,1,1,2,3-Pentafluoropropane (HFC-245eb) | Et3SiH | Multiple HDF products | Activation of secondary C-F bonds requires a hydrogen source. | nih.gov, researchgate.net |

Dehydrofluorination Processes

Dehydrofluorination is an elimination reaction that removes a hydrogen atom and a fluorine atom from adjacent carbons to form an alkene. This process is of significant industrial importance for the synthesis of hydrofluoroolefins (HFOs), which are used as next-generation refrigerants with low global warming potential. researchgate.net

The dehydrofluorination of pentafluoroalkanes, such as the isomers of pentafluoropropane, has been extensively studied. wipo.int For instance, 1,1,1,2,2-pentafluoropropane (HFC-245cb) can be dehydrofluorinated in the gas phase using a chromium oxyfluoride catalyst to produce 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). wipo.int Other catalysts, such as those based on fluorinated metal oxides (e.g., Cr2O3, AlF3, MgF2) are also effective, typically at elevated temperatures. researchgate.netmdpi.com The reaction involves the catalyst's acidic sites activating the C-F bond and basic sites facilitating the removal of a proton.

Table 2: Catalytic Dehydrofluorination of Pentafluoropropane Isomers

| Substrate | Catalyst | Product | Key Finding | Reference |

|---|---|---|---|---|

| 1,1,1,2,2-Pentafluoropropane (HFC-245cb) | Chromium oxyfluoride | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Gas-phase dehydrofluorination to form a tetrafluoroolefin. | wipo.int |

| 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | V2O5/MgF2 | 1,3,3,3-Tetrafluoropropene (HFO-1234ze) | High conversion and selectivity achieved with the mixed metal fluoride catalyst. | halide-crylink.com |

| 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | Pd/AlF3 | 1,3,3,3-Tetrafluoropropene (HFO-1234ze) | Bi-functional catalyst improves stability by pyrolysing carbon deposits. | |

| 1,1,1,2,3-Pentafluoropropane (HFC-245eb) | Chromium oxyfluoride | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | In-situ fluorination of Cr2O3 forms the active catalyst. | researchgate.net |

Theoretical and Computational Chemistry Studies on 1,1,1,2,2 Pentafluoropentane

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental tools used to predict the three-dimensional structure and conformational landscape of molecules. dtic.mil These methods solve the electronic Schrödinger equation to determine properties like electron densities, energies, and stable molecular geometries. wikipedia.org For a molecule such as 1,1,1,2,2-pentafluoropentane, with its flexible alkyl chain, these calculations would identify the various possible rotational isomers (conformers) and their relative energies.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is another major quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including molecules. wikipedia.orgimperial.ac.uk Instead of calculating the complex many-electron wavefunction, DFT focuses on the much simpler electron density, which also determines the system's energy. wikipedia.org This approach offers a favorable balance between computational cost and accuracy, making it one of the most popular methods in computational chemistry. imperial.ac.ukresearchgate.net

DFT applications for a molecule like this compound would involve:

Geometry Optimization: Finding the equilibrium structure of different conformers.

Electronic Property Calculation: Determining properties like dipole moment, molecular orbital energies (HOMO/LUMO), and atomic charges.

Conformational Analysis: Mapping the potential energy surface to identify stable conformers and the transition states connecting them.

Various "functionals" (approximations for the exchange-correlation energy) are used in DFT, with hybrid functionals like B3LYP being common choices for organic molecules. mdpi.com

Spectroscopic Parameter Predictions and Simulations

Computational methods are frequently used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra (e.g., infrared, Raman, NMR). mpg.de Once the molecular geometry is optimized and vibrational frequencies are calculated using methods like DFT or MP2, these results can be used to simulate the molecule's infrared (IR) spectrum. acs.org

For this compound, theoretical calculations would predict:

Vibrational Frequencies: Corresponding to the stretching and bending of bonds (e.g., C-H, C-C, C-F).

IR Intensities: Predicting the strength of absorption for each vibrational mode.

NMR Chemical Shifts: Predicting the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei, which is particularly valuable for complex fluorinated compounds.

While no specific simulations for this compound are available, studies on related compounds like trans-3-bromo-1,1,1,2,2-pentafluoropropane have shown that sophisticated computational approaches are necessary to accurately reproduce experimental spectroscopic parameters. dntb.gov.uatandfonline.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating chemical reaction mechanisms. usgs.gov It allows for the modeling of reaction pathways and the characterization of transition states—the high-energy structures that connect reactants and products. libretexts.orgwuxibiology.com

For this compound, this type of analysis could be used to study:

Decomposition Pathways: Modeling how the molecule might break down under certain conditions (e.g., thermal decomposition).

Reactions with Other Species: For instance, its reaction with atmospheric radicals like the hydroxyl (•OH) radical, which is crucial for determining its atmospheric lifetime. ecetoc.org

The process involves locating the transition state structure on the potential energy surface, which is a first-order saddle point. libretexts.org The energy of this transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. wuxibiology.com While this analysis has not been published for this compound, it is a standard method for evaluating the reactivity of new chemical compounds. wisc.edu

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. dovepress.com By solving Newton's equations of motion, MD simulations provide detailed insight into the dynamic behavior of systems and the nature of intermolecular interactions. nih.govrsc.org

For a condensed phase (liquid or solid) of this compound, MD simulations could reveal:

Liquid Structure: How the molecules arrange themselves and interact with their neighbors.

Thermodynamic Properties: Calculation of properties like density, heat of vaporization, and viscosity.

Transport Properties: Determining diffusion coefficients.

MD simulations are particularly useful for understanding how the fluorine atoms influence the intermolecular interactions and bulk properties of the fluid. dovepress.comnih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques for 1,1,1,2,2 Pentafluoropentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and environment of atomic nuclei. For fluorinated compounds, ¹⁹F NMR is particularly powerful.

¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly amenable to NMR spectroscopy. wikipedia.orgmagritek.com These properties result in high sensitivity and a broad chemical shift range, which minimizes the likelihood of signal overlap and facilitates detailed structural analysis. wikipedia.orglcms.cz

In the case of 1,1,1,2,2-pentafluoropentane, the ¹⁹F NMR spectrum is expected to exhibit distinct signals for the two different fluorine environments: the trifluoromethyl (-CF₃) group and the difluoromethylene (-CF₂-) group. The chemical shifts of these groups are influenced by their local electronic environments. Generally, CF₃ groups appear in a range of -50 to -70 ppm, while -CF₂- groups are found further upfield.

The coupling between non-equivalent fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen nuclei (¹H-¹⁹F coupling) provides valuable structural information. These couplings, which can occur over several bonds, result in complex splitting patterns that help to confirm the molecular structure. For instance, the signal for the -CF₃ group would be split by the adjacent -CF₂- group, and vice versa. Further coupling to the protons on the adjacent methylene (B1212753) (-CH₂-) group would also be observed.

| Fluorine Environment | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| -CF₃ | -50 to -70 | Triplet (from -CF₂-) |

| -CF₂- | More upfield than -CF₃ | Quartet (from -CF₃-) and Triplet (from -CH₂-) |

This table presents expected values based on general principles of ¹⁹F NMR spectroscopy.

Multi-Dimensional NMR Techniques

While one-dimensional (1D) NMR provides fundamental structural data, two-dimensional (2D) NMR experiments offer deeper insights by revealing correlations between different nuclei. wikipedia.orgbitesizebio.comlibretexts.org For complex molecules, 2D NMR techniques are invaluable for resolving overlapping signals and establishing connectivity. bitesizebio.comlibretexts.org

Common 2D NMR experiments that could be applied to this compound include:

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between coupled proton nuclei within the pentyl chain, helping to confirm the carbon backbone structure. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ¹⁹F. wikipedia.orglibretexts.org A ¹H-¹³C HSQC would map the connectivity of the hydrocarbon portion of the molecule, while a ¹H-¹⁹F HSQC would directly link protons to their neighboring fluorine atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei, which can be useful for determining the preferred conformation of the molecule. nptel.ac.in

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. msu.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.eduwikipedia.org This method is ideal for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. etamu.edu The separated components then enter the mass spectrometer, where they are ionized and fragmented. nist.gov

The resulting mass spectrum for this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, a characteristic fragmentation pattern would be observed, arising from the cleavage of C-C and C-F bonds. Common fragments would include the loss of fluorine atoms, as well as the cleavage of the pentyl chain. The retention time from the GC provides an additional layer of identification and can be used to assess the purity of the sample. GC-MS is considered a "gold standard" for the positive identification of a particular substance. wikipedia.org

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. alevelchemistry.co.ukbioanalysis-zone.com This precision allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com For this compound (C₅H₇F₅), HRMS can confirm the exact molecular formula by measuring the mass of the molecular ion with very high accuracy, differentiating it from any potential isomers or isobaric impurities. nih.goveuropa.eu

| Technique | Information Obtained | Application to this compound |

| GC-MS | Retention time, molecular weight, fragmentation pattern | Purity assessment, identification based on retention index and mass spectrum, structural confirmation through fragmentation. |

| HRMS | Exact mass, elemental composition | Unambiguous determination of the molecular formula (C₅H₇F₅). |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.commt.com To be IR active, a vibration must cause a change in the molecule's dipole moment, while to be Raman active, there must be a change in the molecule's polarizability. edinst.com

For this compound, the IR and Raman spectra would be characterized by strong absorptions corresponding to the C-F stretching vibrations, typically found in the region of 1000-1400 cm⁻¹. The C-H stretching vibrations of the pentyl chain would appear in the 2850-3000 cm⁻¹ region. spectroscopyonline.com Other vibrational modes, such as C-C stretching, and various bending and deformation modes, would also be present in the fingerprint region of the spectra, providing a unique vibrational signature for the molecule. spectroscopyonline.com The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational properties of the molecule, as some modes may be strong in one technique and weak or silent in the other. spectroscopyonline.comumich.edu

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Detection Method |

| C-H Stretch | 2850-3000 | IR and Raman |

| C-F Stretch | 1000-1400 | Strong in IR |

| C-C Stretch | 800-1200 | IR and Raman |

| Bending/Deformation | < 1500 | IR and Raman |

Microwave Spectroscopy for Rotational Transitions and Conformer Analysis

Microwave spectroscopy is a high-resolution technique that provides detailed information about the rotational energy levels of molecules in the gas phase. fiveable.mechemtube3d.com By precisely measuring the frequencies of rotational transitions, it is possible to determine molecular rotational constants, which are inversely related to the moments of inertia. chemtube3d.comiac.es This information, in turn, allows for the accurate determination of molecular structures, including bond lengths and angles, as well as the distribution of electron density through the determination of the molecular dipole moment. fiveable.meumanitoba.ca

For a molecule like this compound, which possesses multiple single bonds, several rotational isomers, or conformers, may exist due to rotation around these bonds. Each conformer has a unique three-dimensional structure and, consequently, a distinct set of moments of inertia and a unique rotational spectrum. unibo.itnih.gov Microwave spectroscopy is exceptionally well-suited for identifying and characterizing these individual conformers, providing insight into the conformational landscape and the relative energies of different stable geometries. unibo.itillinois.edu

The analysis of the rotational spectrum of this compound would involve the initial prediction of the structures and relative energies of its possible conformers using quantum chemical calculations. unibo.it These calculations would also provide theoretical rotational constants and dipole moment components for each conformer, which are crucial for guiding the assignment of the experimentally observed spectral lines. osti.gov

Due to the presence of a permanent dipole moment, this compound is expected to exhibit a rich rotational spectrum. The analysis of this spectrum would yield the rotational constants (A, B, and C) for each observed conformer. In the absence of direct experimental data for this compound, the following table presents illustrative rotational constants for a structurally related fluorinated alkane, 3-bromo-1,1,1,2,2-pentafluoropropane (B1265435), which also exhibits conformational isomerism.

| Conformer | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

|---|---|---|---|

| trans-3-bromo-1,1,1,2,2-pentafluoropropane (79Br) | 1426.3 | 745.9 | 701.5 |

| trans-3-bromo-1,1,1,2,2-pentafluoropropane (81Br) | 1426.1 | 740.8 | 696.8 |

Data for 3-bromo-1,1,1,2,2-pentafluoropropane is illustrative and used to demonstrate the type of data obtained from microwave spectroscopy.

Further analysis of the spectra of isotopically substituted versions of this compound (e.g., containing ¹³C) would allow for the precise determination of the atomic coordinates and thus the complete molecular structure of each conformer. illinois.edu

Chromatographic Separations for Isomer and Impurity Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds in a mixture. oup.comoup.com For this compound, GC is the method of choice for assessing its purity and identifying and quantifying any isomers or impurities that may be present from its synthesis or degradation. oup.comahrinet.org

The development of a robust GC method requires careful selection of several key parameters to achieve optimal separation of the target analyte from other components. These parameters include the choice of the stationary phase, the dimensions of the chromatographic column, the carrier gas and its flow rate, the temperature program of the oven, and the detector.

For the analysis of fluorinated alkanes like this compound and its potential impurities (which could include other isomers of pentafluoropentane, under-fluorinated or over-fluorinated species, and residual starting materials), a stationary phase with appropriate polarity is crucial. A mid-polarity stationary phase, such as one containing a percentage of cyanopropylphenyl groups in a polydimethylsiloxane (B3030410) backbone, often provides good selectivity for halogenated hydrocarbons. nih.gov However, for highly volatile fluorinated compounds, a nonpolar stationary phase may also be effective. google.com

The column dimensions (length, internal diameter, and film thickness) affect the efficiency and analysis time. A longer column generally provides better resolution but increases the analysis time. A smaller internal diameter enhances efficiency but reduces sample capacity. The film thickness influences the retention of analytes, with thicker films being suitable for more volatile compounds. researchgate.net

The temperature program, which involves setting an initial temperature, a ramp rate, and a final temperature, is optimized to ensure that all compounds of interest are eluted as sharp, symmetrical peaks within a reasonable timeframe.

A variety of detectors can be used with GC. A Flame Ionization Detector (FID) is a common choice for organic compounds, providing good sensitivity. oup.comoup.com However, for halogenated compounds, an Electron Capture Detector (ECD) can offer superior sensitivity. A Mass Spectrometer (MS) as a detector (GC-MS) is particularly powerful as it not only quantifies the separated components but also provides structural information, aiding in the definitive identification of unknown impurities. nih.govacs.org

The following table provides an illustrative example of a GC method that could be developed for the analysis of impurities in a hydrofluorocarbon product.

| Parameter | Illustrative Value/Condition |

|---|---|

| Column | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane |

| Column Dimensions | 60 m length x 0.32 mm I.D. x 1.8 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 2.5 mL/min (constant flow) |

| Oven Temperature Program | -20°C (hold 5 min), then ramp at 5°C/min to 150°C (hold 2 min) |

| Injector Temperature | 200°C |

| Detector | Mass Spectrometer (MS) |

| Detector Temperature | 230°C |

| Sample Introduction | Split injection (e.g., 50:1 ratio) |

The parameters in this table are illustrative and would require optimization for the specific analysis of this compound.

By employing such a method, one could effectively separate this compound from its structural isomers and other related impurities, allowing for accurate purity assessment and quality control. ahrinet.org The retention times of the different compounds would be unique under these conditions, and the peak areas would be proportional to their concentrations.

Advanced Applications of 1,1,1,2,2 Pentafluoropentane in Synthetic Chemistry

Precursor in Organofluorine Synthesis

No specific examples or research studies were found detailing the use of 1,1,1,2,2-pentafluoropentane as a starting material for the synthesis of other organofluorine compounds.

Intermediate in the Production of Advanced Fluorinated Olefins

There is no available information on the dehydrofluorination or other elimination reactions of this compound to produce tetrafluoropentenes or other advanced fluorinated olefins.

Role in Specialized Reaction Media

No literature could be found that describes the use of this compound as a solvent or specialized medium for chemical reactions.

Compound Table

Environmental Distribution, Fate, and Atmospheric Transformation of 1,1,1,2,2 Pentafluoropentane

Global Environmental Distribution Modeling

Global environmental distribution models are used to predict the long-range transport and partitioning of chemicals in different environmental compartments (air, water, soil, and biota). For a substance like 1,1,1,2,2-pentafluoropentane, the key input parameters for such models would be its atmospheric lifetime and global warming potential (GWP). As these values are not available for this specific compound, its distribution cannot be accurately modeled.

However, we can look at data for other HFCs to understand the general principles. For example, EQC (Equilibrium Criterion) modeling for HFC-245fa, which has an atmospheric lifetime of 7.2 years, indicates that when released to air, it will be predominantly distributed in the atmospheric compartment. ecetoc.org Given the expected volatility of this compound, a similar distribution pattern is anticipated. Its long-range transport potential would be directly related to its atmospheric lifetime; a longer lifetime would allow for more widespread distribution, including to remote regions like the Arctic.

Table 1: Atmospheric Lifetimes and Global Warming Potentials (GWPs) for Selected Hydrofluorocarbons (for illustrative purposes)

| Compound | Atmospheric Lifetime (years) | GWP (100-year time horizon) |

|---|---|---|

| 1,1,1,3,3-Pentafluoropropane (B1194520) (HFC-245fa) | 7.2 | 950 |

| 1,1-Difluoroethane (HFC-152a) | 1.5 | 140 |

| 1,1,1,2-Tetrafluoroethane (HFC-134a) | 13.8 | 1,430 |

| Pentafluoroethane (HFC-125) | 29.0 | 3,500 |

This table presents data for other HFCs to provide context due to the lack of specific data for this compound. ecetoc.orgecetoc.orgresearchgate.net

Aquatic and Terrestrial Environmental Transformations

Due to its expected high volatility, the concentration of this compound in aquatic and terrestrial environments is likely to be very low. If released to water or soil, it would be expected to rapidly volatilize into the atmosphere.

Hydrofluorocarbons are generally resistant to hydrolysis and other abiotic degradation processes in water and soil. The carbon-fluorine bond is exceptionally strong and stable, making it resistant to cleavage under typical environmental conditions. nih.gov Therefore, significant transformation of this compound in aquatic or terrestrial matrices is not anticipated. Its persistence in these compartments would be low due to rapid partitioning to the atmosphere.

Microbiological and Abiotic Degradation Studies in Environmental Matrices

There are no specific studies on the microbiological or abiotic degradation of this compound in environmental matrices such as soil, sediment, or water. However, the broader class of per- and polyfluoroalkyl substances (PFAS) is known for its extreme resistance to biodegradation. nih.govprovectusenvironmental.com The high stability of the C-F bond makes these compounds recalcitrant to microbial attack. nih.gov Studies on other HFCs have shown minimal to no biodegradation in standard tests. For example, a 28-day biodegradation study of HFC-245fa showed only 2% degradation. ecetoc.org

It is therefore highly probable that this compound would be persistent against microbial degradation in both aerobic and anaerobic environments.

Abiotic degradation in soil and water, for instance through reactions with minerals, is a known pathway for some chlorinated solvents but is not considered a significant fate process for HFCs. enviro.wiki The primary abiotic degradation pathway remains atmospheric oxidation.

Table 2: Summary of Expected Environmental Fate of this compound (by analogy)

| Environmental Compartment | Primary Fate Process | Expected Rate | Supporting Rationale |

|---|---|---|---|

| Atmosphere | Oxidation by OH radicals | Slow (Years) | Primary degradation pathway for HFCs. ecetoc.org |

| Water | Volatilization | Rapid | High expected vapor pressure and low water solubility. |

| Soil | Volatilization | Rapid | High expected vapor pressure. |

| Sediment | Partitioning to water and subsequent volatilization | Slow to Moderate | Dependent on organic carbon content. |

| Biota | Low potential for bioaccumulation | Low | Based on data for similar short-chain HFCs. ecetoc.org |

This table is based on inferences from structurally similar compounds due to the absence of direct experimental data for this compound.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C5H5F5 |

| 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | C3H3F5 |

| 1,1-Difluoroethane (HFC-152a) | C2H4F2 |

| 1,1,1,2-Tetrafluoroethane (HFC-134a) | C2H2F4 |

| Pentafluoroethane (HFC-125) | C2HF5 |

| Carbon Dioxide | CO2 |

| Carbonyl Fluoride (B91410) | COF2 |

| Hydrogen Fluoride | HF |

| Trifluoroacetaldehyde | CF3CHO |

| Trifluoroacetic Acid (TFA) | C2HF3O2 |

| Hydroxyl Radical | OH |

Future Directions and Emerging Research Avenues for 1,1,1,2,2 Pentafluoropentane

Development of Sustainable Synthetic Methodologies

The traditional synthesis of fluorinated alkanes often involves harsh reagents and conditions, such as using highly reactive fluorine gas or corrosive hydrogen fluoride (B91410) (HF), which can lead to safety concerns and mixtures of products. numberanalytics.com The development of sustainable synthetic methodologies for compounds like 1,1,1,2,2-pentafluoropentane is a key research priority, focusing on improving selectivity, reducing energy consumption, and minimizing hazardous waste.

Recent advancements are moving towards more environmentally friendly and selective methods. numberanalytics.com One major area of development is the creation of chlorine-free processes. For instance, research into producing fluoroalkenes from partially fluorinated alkanes obtained via electrochemical fluorination (ECF) highlights a move away from chlorine-based precursors, thereby reducing the generation of waste acids like HCl. mdpi.com The ECF process itself is a subject of ongoing research to improve its efficiency and sustainability, with investigations into alternative electrolytes. numberanalytics.com Another approach involves the development and use of alternative fluorinating agents that are less reactive and more selective than elemental fluorine, which helps to avoid uncontrolled reactions and the formation of unwanted by-products. numberanalytics.com For related compounds like 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb), patented processes involve gas-phase catalytic fluorination, indicating a direction towards continuous, catalyst-driven production methods that can be optimized for efficiency and waste reduction. i.moscow The hydrogenation of perfluoroalkylalkenes, sometimes enhanced with ultrasound irradiation, represents another strategy to create fluorinated alkanes under milder conditions. researchgate.net

Key Research Thrusts in Sustainable Synthesis:

Chlorine-Free Production Routes: Avoiding chlorinated precursors to eliminate the formation of corrosive acid waste. mdpi.com

Selective Fluorinating Agents: Designing reagents that can introduce fluorine atoms at specific positions with high precision. numberanalytics.com

Catalytic Hydrogenation: Using catalysts to hydrogenate fluorinated olefins, often under mild conditions. researchgate.net

Improved Electrochemical Fluorination (ECF): Enhancing the efficiency and environmental profile of ECF through new electrolytes and reactor designs. numberanalytics.com

Novel Catalytic Systems for Selective Transformations

The transformation of partially fluorinated alkanes is challenging due to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. numberanalytics.com Developing novel catalytic systems that can selectively activate and transform C-F or C-H bonds in molecules like this compound is crucial for converting them into valuable new products. Dehydrofluorination, the removal of hydrogen fluoride (HF), is a key reaction that can convert saturated hydrofluoroalkanes into unsaturated hydrofluoroolefins (HFOs), which are sought after as next-generation refrigerants and monomers with low global warming potential. halide-crylink.com

Research has focused on various catalyst types. Lewis acidic metal fluorides, such as aluminum fluoride (AlF₃), are known to be active for dehydrofluorination due to their ability to activate C-F bonds. matec-conferences.org Modifying these catalysts can enhance their performance; for example, Ni/AlF₃ catalysts have shown good performance in the dehydrofluorination of hydrofluoroalkanes. matec-conferences.org Strong solid Lewis acids, created by fluorinating γ-alumina, have demonstrated outstanding reactivity in C-F bond activation. rsc.org For the dehydrofluorination of other pentafluoropropanes like HFC-245fa and HFC-245eb, a range of metal-based catalysts have proven effective.

| Catalyst System | Target Reaction | Key Findings | Reference(s) |

| Ni/AlF₃ | Dehydrofluorination of Hydrofluoroalkanes | Demonstrates good catalytic performance; activity is related to Lewis acidity. | matec-conferences.org |

| Fluorinated Cr₂O₃ | Dehydrofluorination of HFC-245eb to HFO-1234yf | Formation of surface chromium oxyfluoride enhances catalytic activity. | researchgate.net |

| Fluorinated NiO/Cr₂O₃ | Dehydrofluorination of HFC-245fa to HFO-1234ze | Addition of NiO provides new acid sites with higher turnover frequencies. | researchgate.net |

| V₂O₅/MgF₂ | Dehydrofluorination of HFC-245fa to HFO-1234ze | In-situ formation of vanadium oxyfluoride (VOFx) species leads to a significant increase in conversion and stability. | halide-crylink.com |

| Single-Atom Pt on SiC | Hydrodefluorination (C-F activation) | Achieves efficient C-F bond activation, a challenging reaction for environmental remediation and synthesis. | osti.gov |

The development of single-atom catalysts, such as platinum on a silicon carbide support, represents a frontier in catalysis, offering high efficiency for C-F bond activation which is significant for both chemical synthesis and environmental applications. osti.gov Future work will likely focus on designing catalysts with precisely controlled acid sites and metal-support interactions to improve selectivity and longevity in the transformation of hydrofluoroalkanes.

Advanced In Situ Characterization during Chemical Processes

To optimize the synthesis and catalytic transformation of this compound, a deep understanding of the underlying reaction mechanisms, catalyst behavior, and formation of intermediates is essential. Advanced in situ characterization techniques, which allow researchers to observe chemical processes in real-time under actual reaction conditions, are powerful tools for gaining these insights.

While studies specifically detailing in situ characterization for this compound are not prevalent, the methodologies applied to related fluorinated compounds are directly relevant. For example, in situ NMR spectroscopy has been used to characterize weakly bound fluorinated arene complexes at low temperatures, providing direct evidence of metal-fluoroarene interactions. nih.gov This type of analysis could be adapted to study the interaction of this compound with a catalyst surface.

Potential In Situ Techniques and Their Applications:

In Situ Nuclear Magnetic Resonance (NMR): To identify reaction intermediates and quantify species in the liquid phase, providing kinetic and mechanistic data.

In Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): To monitor changes in catalyst surfaces and identify adsorbed species during gas-phase catalytic reactions, helping to elucidate the reaction mechanism.

In Situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): To track changes in the crystalline structure and electronic state of a catalyst under reaction conditions, revealing how the active sites form and evolve.

In Situ Mass Spectrometry: To analyze the gas-phase products and reactants in real-time, allowing for precise measurement of reaction rates and selectivity.

By applying these techniques, researchers can build a comprehensive picture of the chemical processes involved, leading to the rational design of more efficient catalysts and optimized reaction conditions for the synthesis and conversion of fluorinated alkanes.

Computational Design and Predictive Modeling for New Fluorinated Compounds

Computational chemistry has become an indispensable tool in modern materials and drug discovery, and its application to fluorinated compounds is a rapidly growing research area. numberanalytics.comacs.org For this compound and its derivatives, computational modeling offers a way to predict properties, screen for potential applications, and guide the synthesis of new molecules without the need for extensive and costly experimentation. numberanalytics.comhokudai.ac.jp

One major application is the use of quantum chemical calculations, such as Density Functional Theory (DFT), to explore and design new chemical reactions. numberanalytics.com Researchers have successfully used simulations to map out reaction pathways and discover entirely new methods for selectively adding fluorine atoms to organic molecules. hokudai.ac.jp This in silico screening approach can identify promising reactions and predict potential undesired side reactions, making laboratory work more efficient and targeted. hokudai.ac.jp

Another significant avenue is the development of predictive models for the physicochemical properties of fluorinated compounds. Standard prediction methods often struggle with fluorine-containing molecules due to a lack of sufficient experimental data. blackthorn.ai To address this, researchers are developing specialized machine learning models and Quantitative Structure-Property Relationship (QSPR) models. blackthorn.aimdpi.com These models are trained on curated datasets of fluorinated molecules to predict crucial properties such as:

Lipophilicity (logP/logD) and acidity/basicity (pKa). blackthorn.ai

Vapor pressure and interfacial adsorption coefficients. mdpi.com

NMR chemical shifts, which aids in structural identification. nih.gov

| Computational Method | Application Area | Purpose | Reference(s) |

| Quantum Chemistry (e.g., DFT) | Reaction Design | Predict reaction viability, transition states, and mechanisms for new synthetic routes. | numberanalytics.comhokudai.ac.jp |

| Machine Learning / QSPR | Property Prediction | Estimate physicochemical properties (e.g., logP, pKa, vapor pressure) for new or untested fluorinated compounds. | blackthorn.aimdpi.commdpi.com |

| Molecular Docking | Drug/Materials Design | Simulate the interaction of fluorinated molecules with biological targets or material interfaces to guide the design of new drugs or functional materials. | acs.orgnih.gov |

| Force Field Development | Molecular Simulations | Create accurate parameters for fluorinated molecules to enable reliable molecular dynamics simulations of their behavior in complex systems. | acs.org |

These computational tools are essential for accelerating the discovery and development of new fluorinated compounds, allowing for the rational design of molecules with desired properties, from improved pharmacological activity to enhanced performance in materials science applications. numberanalytics.comblackthorn.ai

Environmental Remediation and Mitigation Strategies for Fluorinated Alkanes

As with many fluorinated organic chemicals, the environmental fate and potential impact of hydrofluoroalkanes are important considerations. While partially fluorinated alkanes are distinct from the more persistent per- and polyfluoroalkyl substances (PFAS), research into their environmental behavior and potential degradation pathways is an emerging priority. nsf.govacs.org

A promising area of research is bioremediation. Studies have demonstrated that certain specialized microorganisms can break the strong C-F bond. nsf.govacs.org Specifically, Pseudomonas sp. strain 273 has been shown to use terminally monofluorinated alkanes (C7–C10) and even 1,10-difluorodecane (B1670032) as its sole source of carbon and energy. acs.orgresearchgate.net The degradation process is oxygen-dependent and results in the recovery of a high percentage of the fluorine as inorganic fluoride, indicating complete C-F bond cleavage. nsf.govacs.org This discovery suggests that microbial degradation could be a viable remediation strategy for environments contaminated with certain types of partially fluorinated alkanes. acs.org

In addition to bioremediation, physical-chemical mitigation strategies are also being investigated, particularly for the broader class of PFAS. These methods include:

Adsorption: Using materials like granulated activated carbon (GAC) and ion-exchange resins to remove fluorinated compounds from water. acs.org However, the effectiveness of these methods can be lower for shorter-chain and more mobile compounds. acs.org

Advanced Oxidation Processes: Developing chemical methods to break down recalcitrant fluorinated molecules.

Furthermore, there is a significant focus on mitigating the environmental impact of hydrofluoroalkanes (HFAs) used as propellants in products like metered-dose inhalers for asthma. atsjournals.orgnih.govcommonwealthfund.org These HFAs, while not ozone-depleting, can have a high global warming potential (GWP). commonwealthfund.orgfrontiersin.org This has driven research into next-generation propellants with near-zero GWP and has spurred initiatives to improve the recycling and disposal of devices containing HFAs to prevent their release into the atmosphere. frontiersin.orgjornaldepneumologia.com.br While this compound is not a common propellant, this broader context informs the need for life-cycle management and environmentally responsible practices for all hydrofluoroalkanes.

Q & A

Q. How can thermodynamic properties (e.g., vapor pressure, heat capacity) of 1,1,1,2,2-pentafluoropentane be experimentally determined?

Methodological Answer: Use differential scanning calorimetry (DSC) to measure heat capacity and vapor pressure, as demonstrated for structurally similar fluorinated alkanes like 1,1,1,2,2-pentafluoropropane. Calibrate instruments using reference standards and validate results against the Peng-Robinson equation of state for accuracy .

Q. What synthesis routes are available for this compound, and how can purity be optimized?

Methodological Answer: Adapt fluorination techniques from patents, such as catalytic hydrofluorination of pentane derivatives using transition metal catalysts (e.g., chromium or nickel-based systems). Implement fractional distillation and gas chromatography (GC) to isolate high-purity fractions, as described in methods for analogous compounds like 1,1,1,2,2-pentafluoropropane .

Advanced Research Questions

Q. How do environmental degradation pathways of this compound compare to other perfluorinated compounds (PFCs) in aquatic systems?

Methodological Answer: Conduct accelerated degradation studies under UV irradiation in aqueous matrices. Use LC-MS/MS to track intermediates (e.g., perfluorinated carboxylic acids) and compare kinetics to structurally related PFCs like perfluoropentane (C5F12). Cross-reference with environmental monitoring data from regulatory lists (e.g., Brazil’s RETP) to assess persistence .

Q. What computational methods resolve contradictions in reaction mechanisms during fluorination of alkanes to yield this compound?

Methodological Answer: Apply density functional theory (DFT) to model intermediate radical species and transition states. Validate against experimental kinetic data (e.g., Arrhenius parameters) from analogous reactions, such as the synthesis of 1,1,1,2,2-pentafluoropropane. Use Gaussian or ORCA software packages for simulations .

Q. How can phase behavior and solubility of this compound in binary/ternary mixtures be predicted?

Methodological Answer: Utilize the Peng-Robinson equation of state with binary interaction parameters adjusted for fluorinated systems. Validate predictions against experimental vapor-liquid equilibrium (VLE) data from similar compounds (e.g., 1,1,1,2,2-pentafluoropropane) and refine using activity coefficient models (e.g., UNIFAC) .

Data Validation & Analytical Challenges

Q. What strategies ensure reproducibility in spectroscopic characterization of this compound?

Methodological Answer: Cross-reference NMR (¹⁹F and ¹H) and IR spectra with databases (e.g., NIST Chemistry WebBook) for analogous fluorinated alkanes. Use deuterated solvents to minimize interference and confirm peak assignments via 2D-COSY or HSQC experiments .

Q. How can conflicting data on thermal stability of fluorinated alkanes be resolved?

Methodological Answer: Perform thermogravimetric analysis (TGA) under inert and oxidative atmospheres to isolate decomposition pathways. Compare results with literature data (e.g., Shank, 1967) for 1,1,1,2,2-pentafluoropropane, adjusting for molecular weight differences in pentane derivatives .

Environmental & Regulatory Considerations

Q. What analytical techniques detect trace levels of this compound in environmental samples?

Methodological Answer: Employ purge-and-trap GC-MS with electron capture detection (ECD) for low-concentration aqueous samples. Validate against EPA Method 8260B for volatile fluorinated compounds and cross-calibrate with certified reference materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.